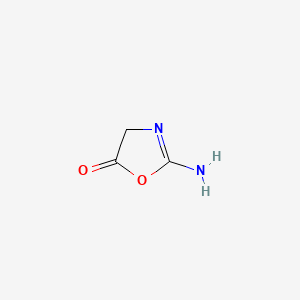

2-Aminooxazol-5(4H)-one

Description

Significance of Oxazol-5(4H)-one Derivatives in Heterocyclic Chemistry and Prebiotic Science

The oxazol-5(4H)-one ring system, also known as an azlactone, is a cornerstone in heterocyclic chemistry, valued for its versatility as a synthetic intermediate. nih.govbohrium.com These derivatives are crucial building blocks (synthons) for a wide array of more complex molecules, including amino acids, peptides, and other heterocyclic structures like imidazolones and triazinones. nih.govresearchgate.netresearchgate.net The reactivity of the oxazolone (B7731731) ring allows for various chemical transformations, making it a valuable template in diversity-oriented synthesis for discovering novel compounds. researchgate.net

In medicinal and pharmaceutical chemistry, oxazol-5(4H)-one derivatives are recognized as important pharmacophores, forming the core structure of substances with a broad spectrum of biological activities. nih.govfarmaciajournal.com Research has demonstrated that compounds based on this scaffold can exhibit significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. bohrium.comresearchgate.netfarmaciajournal.com

Table 1: Reported Biological Activities of Oxazol-5(4H)-one Derivatives

| Biological Activity | Reference |

|---|---|

| Antitumor/Anticancer | nih.govresearchgate.net |

| Antibacterial | nih.govfarmaciajournal.com |

| Antifungal | nih.govfarmaciajournal.com |

| Anti-inflammatory | researchgate.netfarmaciajournal.com |

| Antioxidant | researchgate.net |

In the realm of prebiotic chemistry, the closely related tautomer, 2-aminooxazole, is considered a key molecule in the non-enzymatic synthesis of ribonucleotides, the monomeric units of RNA. rsc.orgacs.org This establishes a plausible pathway for the emergence of one of life's fundamental biopolymers on the early Earth. ucl.ac.uk Scientific investigations have shown that 2-aminooxazole can be formed from simple, prebiotically plausible precursors like cyanamide (B42294) and glycolaldehyde (B1209225). acs.orgresearchgate.net It then serves as a critical intermediate that reacts with glyceraldehyde to form pentose (B10789219) aminooxazolines, which are direct precursors to the pyrimidine (B1678525) ribonucleotides necessary for RNA synthesis. acs.orgnih.gov The shared synthetic origin of 2-aminooxazole and 2-aminoimidazole (a nucleotide activating agent) from common precursors suggests a robust chemical network that could have led to the formation and subsequent polymerization of RNA monomers. acs.org

Historical Trajectories and Contemporary Research Directions of 2-Aminooxazol-5(4H)-one Investigations

The history of oxazol-5(4H)-one chemistry is rooted in the development of methods for amino acid and peptide synthesis, with the Erlenmeyer synthesis being a classic method for preparing these azlactones since the late 19th century. bohrium.comresearchgate.net Early research focused on the fundamental reactivity and synthetic utility of the oxazolone ring system. researchgate.net

Contemporary research into this compound and its related structures has branched into several key directions:

Prebiotic Chemistry: A primary focus is on elucidating the complete reaction network involving 2-aminooxazole on the prebiotic Earth. acs.org Studies investigate its formation, its stability under conditions like UV irradiation, and its specific reactions that lead to ribonucleotides. rsc.orgnih.gov Research has shown that 2-aminooxazole is the least photostable among related prebiotic heterocycles like 2-aminoimidazole and 2-aminothiazole, which is consistent with its proposed role as an early-stage intermediate that is consumed to build nucleotides. rsc.org

Medicinal Chemistry and Drug Discovery: Scientists are actively designing and synthesizing novel derivatives of this compound to explore their therapeutic potential. ontosight.ainajah.edu A significant area of this research involves creating hybrid molecules that incorporate the 2-aminooxazole moiety into other biologically active scaffolds, such as coumarins. najah.edunih.gov These new compounds are then screened for a variety of biological activities, including antimicrobial and antiproliferative effects against cancer cell lines. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6 | MCF7 (Breast Carcinoma) | 72.1 | nih.gov |

| Compound 14 | HCT116 (Colorectal Carcinoma) | 71.8 | nih.gov |

| 5-Fluorouracil (Standard) | HCT116 (Colorectal Carcinoma) | 9.5 | nih.gov |

| Tamoxifen (Standard) | MCF7 (Breast Carcinoma) | 11.4 | nih.gov |

Synthetic Methodology: Another research direction is the development of new, more efficient and environmentally friendly methods for synthesizing the oxazole (B20620) core and its derivatives. acs.org This includes exploring microwave-assisted synthesis and novel catalytic systems to improve reaction yields and shorten reaction times. acs.org

Foundational Research Objectives for Comprehensive Studies of this compound

The overarching goals of research into this compound are driven by its dual significance in prebiotic and medicinal chemistry. The foundational objectives for comprehensive studies include:

Elucidation of Prebiotic Pathways: A primary objective is to fully map the chemical reaction pathways and networks involving 2-aminooxazole in a prebiotic context. acs.orgucl.ac.uk This includes understanding its selective synthesis over related heterocycles like 2-aminoimidazole under specific environmental conditions and its precise role in the stepwise assembly of ribonucleotides. acs.org

Exploration as a Therapeutic Scaffold: Researchers aim to systematically explore the potential of the this compound structure as a versatile scaffold for the development of new therapeutic agents. ontosight.airesearchgate.net This involves synthesizing extensive libraries of derivatives and conducting thorough biological evaluations to identify compounds with potent and selective activity against diseases such as cancer and microbial infections. najah.edunih.gov

Understanding Structure-Activity Relationships (SAR): A crucial goal is to establish a clear understanding of the relationship between the chemical structure of these derivatives and their biological function. najah.edu By modifying different positions on the oxazole ring and observing the resulting changes in activity, researchers can design more effective and targeted compounds. bohrium.comnajah.edu

Development of Advanced Synthetic Protocols: A continuing objective is to devise novel and efficient synthetic strategies for accessing this compound and its analogues. acs.org This facilitates broader research efforts by making these valuable chemical entities more readily available for study in various chemical and biological systems.

Structure

3D Structure

Properties

CAS No. |

94134-26-6 |

|---|---|

Molecular Formula |

C3H4N2O2 |

Molecular Weight |

100.08 g/mol |

IUPAC Name |

2-amino-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C3H4N2O2/c4-3-5-1-2(6)7-3/h1H2,(H2,4,5) |

InChI Key |

JZJGGWZIRGGIDK-UHFFFAOYSA-N |

SMILES |

C1C(=O)OC(=N1)N |

Canonical SMILES |

C1C(=O)OC(=N1)N |

Other CAS No. |

94134-26-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminooxazol 5 4h One and Its Derivatives

Established Reaction Pathways for Oxazol-5(4H)-one Core Formation

The foundational methods for constructing the oxazol-5(4H)-one ring, often referred to as azlactones, have been well-established for over a century. These reactions typically involve the cyclization of N-acylamino acids or related precursors and have been instrumental in the development of heterocyclic chemistry.

Cyclodehydration Protocols for N-Acylamino Acids

The most direct and common approach to the synthesis of oxazol-5(4H)-ones is the cyclodehydration of N-acylamino acids. This intramolecular condensation reaction involves the removal of a molecule of water from the N-acylamino acid to form the five-membered heterocyclic ring. A variety of dehydrating agents can be employed to facilitate this transformation, with acetic anhydride (B1165640) being the most classic and widely used reagent. nih.govmdpi.com The reaction is typically performed by heating the N-acylamino acid with the dehydrating agent, often in the presence of a weak base like sodium acetate. mdpi.com

The general mechanism involves the activation of the carboxylic acid moiety by the dehydrating agent, followed by an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the oxazolone (B7731731) ring. The choice of the N-acyl group and the amino acid side chain determines the substituents at the 2- and 4-positions of the resulting oxazolone, respectively.

Table 1: Common Dehydrating Agents for N-Acylamino Acid Cyclodehydration

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Acetic Anhydride | Heating, often with NaOAc | nih.govmdpi.com |

| Carbodiimides (e.g., DCC, EDC) | Room temperature, various solvents | |

| Phosphorus Tribromide | Dioxane, room temperature | nih.gov |

| Perchloric Acid/Acetic Anhydride | Formation of oxazolinium perchlorates | rsc.org |

The Erlenmeyer-Plöchl Synthesis of Azlactones and Oxazolones

The Erlenmeyer-Plöchl synthesis, first described in the late 19th century, is a cornerstone for the preparation of 4-arylidene-2-substituted-5(4H)-oxazolones. researchgate.netresearchgate.net This reaction is a specific application of the cyclodehydration of N-acylamino acids, where the in situ formed oxazolone undergoes a Perkin-type condensation with an aromatic aldehyde. nih.gov The synthesis typically involves heating an N-acylglycine (most commonly hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate. researchgate.netnih.gov

The reaction proceeds through the formation of the oxazolone intermediate, which possesses acidic protons at the C-4 position. researchgate.net In the presence of a base (sodium acetate), the oxazolone is deprotonated, and the resulting enolate attacks the aromatic aldehyde. Subsequent elimination of water from the aldol-type adduct yields the thermodynamically stable 4-arylidene-2-phenyloxazol-5(4H)-one. This method is highly versatile for the synthesis of a wide array of 4-substituted derivatives. researchgate.net

Table 2: Key Components of the Erlenmeyer-Plöchl Synthesis

| Component | Role | Example |

|---|---|---|

| N-Acylglycine | Oxazolone precursor | Hippuric acid |

| Aromatic Aldehyde | Introduces the C-4 substituent | Benzaldehyde, p-Nitrobenzaldehyde |

| Dehydrating Agent | Facilitates cyclization | Acetic anhydride |

| Base | Promotes condensation | Sodium acetate |

Variants of the Robinson-Gabriel Synthesis for Oxazole (B20620) Derivatives

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino-ketones. nih.gov This reaction involves an intramolecular cyclodehydration of the starting material, typically catalyzed by a strong acid such as sulfuric acid or phosphorus oxychloride. researchgate.net While the primary product is an oxazole, this methodology is conceptually important for the formation of the oxazole core. The 2-acylamino-ketone precursors can be synthesized through various methods, including the Dakin-West reaction. researchgate.net

Modifications of the Robinson-Gabriel synthesis have expanded its scope. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using oxazolone templates. nih.gov In this approach, an oxazolone reacts with an aromatic nucleophile in a Friedel-Crafts reaction to generate a 2-acylamino-ketone intermediate, which then undergoes in situ cyclodehydration to yield a highly substituted oxazole. nih.gov

The Bredereck Reaction in the Context of Substituted Oxazolone Synthesis

The Bredereck reaction, in its classical sense, involves the reaction of α-haloketones with amides to produce oxazoles. This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. While not a direct route to 2-aminooxazol-5(4H)-ones, the principles of this reaction, involving the formation of the oxazole ring from acyclic precursors, are relevant to the broader field of oxazole synthesis. The reaction typically proceeds by N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

The van Leusen Oxazole Synthesis and Analogous Approaches

The van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. The deprotonated TosMIC attacks the aldehyde, and the resulting intermediate cyclizes to form an oxazoline (B21484). Subsequent elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. While this method directly produces oxazoles rather than oxazolones, it represents a significant strategy for constructing the oxazole core and has seen modern adaptations, including microwave-assisted protocols.

Modern and Expedited Synthetic Strategies

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, environmentally friendly, and rapid methodologies. This trend is evident in the synthesis of 2-aminooxazol-5(4H)-one and its derivatives, with the emergence of microwave-assisted synthesis, one-pot procedures, and novel catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. A microwave-mediated synthesis of 2-aminooxazoles has been developed, which can be completed in as little as 5 minutes at 150 °C, providing products with a variety of functional groups in moderate to good yields without the need for extensive purification. This approach offers a significant advantage over traditional heating methods, which often require longer reaction times.

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer increased efficiency and reduced waste. A one-pot method for the preparation of oxazol-5(4H)-ones from amino acids in aqueous solvents has been developed. This procedure utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent to facilitate both the N-acylation of the amino acid and the subsequent cyclodehydration in a single pot. This method is not only efficient but also more environmentally benign due to the use of an aqueous solvent.

The development of novel catalytic systems is another key area of modern synthetic chemistry. While the classical methods often rely on stoichiometric reagents, catalytic approaches offer the potential for greater efficiency and sustainability. Research into catalytic methods for the synthesis of oxazolones and their derivatives is an active area, with the aim of developing milder reaction conditions and broader substrate scopes.

Table 3: Comparison of Traditional and Modern Synthetic Approaches

| Feature | Traditional Methods (e.g., Erlenmeyer-Plöchl) | Modern Methods (e.g., Microwave-assisted, One-pot) |

|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours |

| Energy Input | Conventional heating | Microwave irradiation |

| Solvent Use | Often organic solvents | Can be performed in aqueous or solvent-free conditions |

| Purification | Often requires chromatography or recrystallization | Simplified purification, sometimes precipitation is sufficient |

| Efficiency | Multi-step procedures with intermediate isolation | One-pot procedures, higher overall yields |

Microwave-Assisted Syntheses of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govrasayanjournal.co.inresearchgate.net This technology has been successfully applied to the synthesis of this compound analogues, often leading to significant reductions in reaction times compared to conventional heating methods. nih.govbiointerfaceresearch.com

One prominent example is the microwave-assisted Erlenmeyer-Plöchl reaction for the synthesis of 4-arylidene-2-phenyloxazol-5(4H)-ones. biointerfaceresearch.comsci-hub.se In this method, the condensation of hippuric acid with various aryl aldehydes in the presence of acetic anhydride can be efficiently carried out under microwave irradiation, often without the need for a catalyst. biointerfaceresearch.com This approach offers high yields in a matter of minutes, showcasing the efficiency of microwave heating. biointerfaceresearch.com

The synthesis of related heterocyclic systems, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, has also been significantly improved through microwave assistance. nih.gov For instance, the reaction of α-bromoacetophenones with 2-aminopyrimidinone derivatives under microwave irradiation at elevated temperatures (e.g., 180 °C) can produce the desired products in high yields (up to 84%) within a short reaction time of 20 minutes. nih.gov This demonstrates the potential of microwave-assisted protocols for the rapid generation of diverse heterocyclic libraries.

The following table summarizes representative examples of microwave-assisted syntheses of oxazolone analogues and related heterocycles:

| Entry | Reactants | Product | Conditions | Yield (%) | Time | Reference |

| 1 | Hippuric acid, Aryl aldehyde | 4-Arylidene-2-phenyloxazol-5(4H)-one | Acetic anhydride, MW, 2450 MHz | 70-75 | 4-5 min | biointerfaceresearch.com |

| 2 | α-bromoacetophenone, 2-aminopyrimidinone | 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one | MW, 180 °C | 84 | 20 min | nih.gov |

| 3 | N,N'-diacylhydrazine | 5-phenyl-1,3,4-oxadiazole | POCl₃, MW, 100 W, 70 °C | High | N/A | mdpi.com |

One-Pot Multicomponent Reaction (MCR) Strategies for Complex Oxazolone Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. zendy.io These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of oxazolone scaffolds and their derivatives.

A notable one-pot method for the synthesis of oxazol-5(4H)-ones involves the N-acylation of α-amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acyl-α-amino acid. nih.govresearchgate.net This process can be effectively carried out using a single coupling reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), in an aqueous solvent. The addition of a base like N,N-diethylaniline promotes the final cyclization step. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR) is another powerful MCR that has been utilized for the synthesis of complex α-aminoacyl amide derivatives, which can be precursors to or isosteric with oxazolone-containing structures. nih.govresearchgate.netsemanticscholar.org The classical Ugi reaction involves the combination of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.govsemanticscholar.org By using bifunctional reactants, the Ugi reaction can be adapted to generate heterocyclic scaffolds. For instance, using tritylamine (B134856) as an ammonia (B1221849) surrogate in an Ugi reaction, followed by cyclodehydration with a Burgess-type reagent, can lead to the formation of novel 5-sulfamido oxazoles. nih.gov

The table below provides an overview of MCR strategies for oxazolone-related scaffolds:

| MCR Type | Components | Product Scaffold | Key Features | Reference |

| One-pot N-acylation/Cyclodehydration | α-Amino acid, Carboxylic acid | Oxazol-5(4H)-one | Aqueous solvent, single coupling reagent (DMT-MM) | nih.govresearchgate.net |

| Ugi Four-Component Reaction | Carbonyl, Amine, Carboxylic acid, Isocyanide | α-Aminoacyl amide | High diversity, can be adapted for heterocycle synthesis | nih.govsemanticscholar.org |

| Ugi/Cyclodehydration | Ugi adduct from tritylamine | 5-Sulfamido oxazole | Use of ammonia surrogate and Burgess-type reagent | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions in 2-(Hetero)arylaminooxazole Formation, with emphasis on Palladium Catalysis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides or triflates, has been successfully applied to the synthesis of 2-(hetero)arylaminooxazoles. nih.govwikipedia.orgacs.orglibretexts.orgacsgcipr.org This methodology provides a direct and efficient route to introduce aryl or heteroaryl substituents onto the 2-amino position of the oxazole ring, a modification that is often crucial for modulating biological activity. nih.govnih.gov

The synthesis of 4-aryl-substituted 2-aminooxazoles can be achieved through a two-step sequence involving the initial formation of the 2-aminooxazole core, followed by a palladium-catalyzed N-arylation. nih.gov The Buchwald-Hartwig reaction conditions typically involve a palladium catalyst, such as Pd₂(dba)₃ or a pre-formed palladium complex, a suitable phosphine (B1218219) ligand (e.g., Xantphos or DavePhos), and a base (e.g., NaOtBu or K₃PO₄). nih.govnih.gov The choice of ligand and base can significantly influence the reaction outcome. acs.org

The scope of the Buchwald-Hartwig amination for 2-aminooxazoles is broad, allowing for the coupling of various aryl and heteroaryl halides with the 2-aminooxazole core. nih.govnih.gov The use of microwave irradiation can further accelerate these coupling reactions, leading to shorter reaction times and often improved yields. mdpi.comnih.gov

The following table presents typical conditions for the palladium-catalyzed N-arylation of 2-aminooxazoles:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene/t-BuOH | 130 (MW) | ~50 | nih.gov |

| S-Phos Pd G2 | - | K₃PO₄ | Toluene/t-BuOH | 130 (MW) | Appreciable | acs.org |

| Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene/t-BuOH | 130 (MW) | 8 | acs.org |

Environmentally Benign and Solvent-Free Methodologies for this compound Production

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods that minimize or eliminate the use of hazardous solvents and reagents. nih.gov Several green chemistry approaches have been explored for the synthesis of oxazolone derivatives.

Solvent-free synthesis is a particularly attractive green methodology. The Erlenmeyer-Plöchl reaction for the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can be performed efficiently in the absence of any additional solvent, with the reactants themselves forming the reaction medium. sci-hub.se This solvent-free approach not only reduces environmental impact but also simplifies the work-up procedure, often allowing for the isolation of the product by simple filtration with high yields (up to 97%). sci-hub.se

The use of aqueous media is another hallmark of green chemistry. The synthesis of 4-arylideneisoxazol-5-ones, which are structurally related to the target compounds, has been successfully achieved in an aqueous solution of sodium chloride. researchgate.net This method avoids the use of volatile organic solvents and often proceeds with high efficiency. researchgate.net

Furthermore, the use of reusable catalysts is a key principle of green chemistry. While not yet widely reported for this compound specifically, the development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, for related heterocyclic syntheses points towards future possibilities in this area. nih.gov

Key features of environmentally benign methodologies for oxazolone synthesis are summarized below:

| Methodology | Key Features | Advantages | Reference |

| Solvent-Free Erlenmeyer Reaction | No additional solvent used | Reduced waste, simplified work-up, high yields | sci-hub.se |

| Aqueous Media Synthesis | Use of water as a solvent | Environmentally friendly, safe, cost-effective | researchgate.net |

| Recyclable Catalysis | Catalyst can be recovered and reused | Reduced catalyst waste, lower cost | nih.gov |

Continuous Flow Chemistry Applications in 2-Aminooxazole Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. cam.ac.uknih.govamt.ukmtak.huopenresearchlibrary.orgnih.gov While specific applications in the synthesis of this compound are still emerging, the principles of flow chemistry have been successfully applied to the synthesis of related oxazoline and oxazole scaffolds. cam.ac.uk

The benefits of flow chemistry are particularly evident in reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes in flow systems minimize the risks associated with such reactions. amt.ukmtak.hu This enhanced safety profile, combined with precise control over reaction parameters like temperature and residence time, can lead to higher yields and selectivities compared to batch processes. openresearchlibrary.org The application of these principles to the synthesis of this compound and its derivatives holds significant promise for developing more efficient and safer manufacturing processes.

Control of Chemo- and Regioselectivity in this compound Synthesis

The control of chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound derivatives, which often possess multiple reactive sites.

In the context of multicomponent reactions, the sequence of bond formation and the nature of the intermediates play a crucial role in determining the final product. For instance, in the synthesis of spiro[indene-2,3'-pyrrolidines] from the three-component reaction of α-amino acids, dialkyl acetylenedicarboxylates, and 2-arylidene-1,3-indanediones, the choice of the α-amino acid dictates the regioselectivity of the cycloaddition. researchgate.net

Phosphine-catalyzed regiodivergent enantioselective γ-additions of oxazolones to 2,3-butadienoates offer a compelling example of controlling regioselectivity. nih.govacs.org By carefully selecting the substituents on the oxazolone ring, the addition can be directed to either the C-2 or C-4 position of the oxazolone. When 2-aryl-4-alkyloxazol-5(4H)-ones are used, the reaction proceeds with C-4 selectivity, while 2-alkyl-4-aryloxazol-5-(4H)-ones favor C-2 addition. nih.gov Theoretical studies suggest that this regioselectivity is governed by the distortion energy arising from the interaction between the nucleophilic oxazolide and the electrophilic phosphonium (B103445) intermediate. nih.gov

The alcoholytic dynamic kinetic resolution of oxazol-5(4H)-ones provides another avenue for stereochemical control. acs.org This process takes advantage of the facile epimerization of the α-proton of the oxazolone, allowing for the conversion of a racemic mixture into a single enantiomerically enriched α-amino acid derivative. acs.org

The development of methods for the direct α-oxidation of N-benzoyl amino acids using hypervalent iodine reagents to form 4-acetoxy substituted 5(4H)-oxazolones also highlights the importance of chemoselectivity, as the reaction selectively targets the α-position of the amino acid. nih.gov

Mechanistic Insights into the Chemical Reactivity and Transformations of 2 Aminooxazol 5 4h One

Fundamental Mechanisms of 2-Aminooxazole Formation

2-aminooxazole is considered a key intermediate in the prebiotic synthesis of ribonucleotides. nih.govnih.gov Its formation from simple prebiotic precursors like cyanamide (B42294) and glycolaldehyde (B1209225) is a critical step in understanding the origins of informational polymers. researchgate.net

Prebiotic Chemical Pathways: Carbinolamine Intermediates, Cyclization, Proton Transfer, and Water Elimination Steps

The formation of 2-aminooxazole under plausible prebiotic conditions involves a sequence of well-defined chemical steps. researchgate.net The process begins with the nucleophilic addition of the amino group of cyanamide to the carbonyl group of glycolaldehyde. researchgate.net This reaction leads to the formation of a carbinolamine, which is the first key intermediate in the pathway. researchgate.netresearchgate.net

Following the formation of the carbinolamine intermediate, the molecule undergoes a series of transformations. The major steps in the reaction mechanism can be summarized as: researchgate.net

Carbinolamine Formation: Cyanamide reacts with glycolaldehyde to form the initial carbinolamine intermediate. researchgate.netresearchgate.net

Cyclization: The carbinolamine then cyclizes, bringing the reactive groups into proximity for ring formation. researchgate.net

Proton Transfer: A proton transfer step occurs within the cyclized intermediate. researchgate.net

Water Elimination: The final step is the elimination of a water molecule to yield the aromatic 2-aminooxazole product. researchgate.net

This mechanistic pathway has been investigated using density functional calculations to understand the energy profile and the structures of the transition states involved. researchgate.net

Catalytic Roles of Phosphate (B84403) Ions and Aqueous Environments in Prebiotic Formation Scenarios

Phosphate ions and the aqueous environment play an indispensable catalytic role in the prebiotic formation of 2-aminooxazole. researchgate.netrsc.org Computational studies have shown that phosphate catalysis is crucial for multiple steps in the reaction sequence. researchgate.net Initially, it was suggested that phosphate was primarily involved in the cyclization and water-elimination steps; however, further calculations revealed its importance in the very first step of carbinolamine formation as well. researchgate.netrsc.org

Phosphate acts as a general acid-base catalyst, facilitating the necessary proton transfers that lower the energy barriers for the reaction to proceed. nih.gov In the proposed prebiotic pathway for pyrimidine (B1678525) ribonucleotide synthesis, phosphate facilitates each step of the process. nih.gov The presence of inorganic phosphate is known to facilitate the reaction between glycolaldehyde and cyanamide, acting as both a general-base catalyst and a pH buffer. nih.gov This highlights the essential role of phosphate not just as a structural component of biomolecules like RNA and DNA, but also as a key catalytic player in their prebiotic assembly. nih.gov

Intramolecular and Intermolecular Rearrangement Mechanisms Involving Oxazolones

Oxazoles and their derivatives are capable of undergoing various rearrangement reactions, which are fundamental transformations in organic chemistry for the synthesis of other heterocyclic systems and amino acid derivatives.

The Smiles Rearrangement and its Generalization to Related Oxazole (B20620) Systems

The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com In this process, an aryl ring migrates from a heteroatom to a nucleophilic center within the same molecule. manchester.ac.uk The reaction involves breaking a carbon-heteroatom (C-X) single bond and forming a new C-X or C-C bond through ipso substitution. scispace.com The versatility of the Smiles rearrangement allows for a broad range of substrates, nucleophiles, and leaving groups. scispace.com

While the classic Smiles rearrangement involves arene transformations, the principles can be extended to heteroaromatic systems like oxazoles. scispace.comresearchgate.net These rearrangements are often driven by the formation of a more stable heterocyclic system. researchgate.net For example, 1,2,4-oxadiazoles, which have a weak O-N bond, are known to rearrange into other, more stable heterocyclic compounds. researchgate.net

The Cornforth Rearrangement Applied to 5-Aminooxazole Derivatives

The Cornforth rearrangement is a thermal rearrangement reaction specific to 4-acyloxazoles. wikipedia.org In this reaction, the acyl group attached to the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.orgwikipedia.org

The mechanism begins with a thermal pericyclic ring opening, which forms a nitrile ylide intermediate. wikipedia.org This intermediate then undergoes rearrangement and cyclization to form the isomeric oxazole product. wikipedia.org The reaction's success depends on the relative stability of the starting material versus the product. wikipedia.org This rearrangement has been effectively applied to the synthesis of 5-aminooxazole derivatives. researchgate.net For instance, the thermal rearrangement of oxazole-4-carboxamides can be optimized using microwave-assisted procedures to produce 5-aminooxazole-4-carboxylates in good yields. researchgate.net Studies on the rates of these rearrangements indicate the development of a small positive charge at the C2 position and a small negative charge in the amide moiety during the transition state. researchgate.net

Oxazol-5(4H)-one Formation as an Intermediate in Peptide Synthesis Epimerization and Racemization Pathways

During peptide synthesis, the activation of the carboxyl group of an N-protected amino acid can lead to the undesired side reaction of epimerization or racemization, which compromises the chiral integrity of the product. nih.gov This loss of stereochemistry often occurs through the formation of an oxazol-5(4H)-one (also known as an azlactone) intermediate. nih.govresearchgate.net

There are two primary pathways for this loss of configuration, both of which are base-catalyzed: direct enolization and the formation of a 5(4H)-oxazolone. nih.gov The oxazolone (B7731731) intermediate is particularly problematic because its α-proton is anomalously acidic (pKa ≈ 9), allowing for easy removal. acs.orgacs.org This deprotonation leads to the formation of a planar, aromatic oxazole enol intermediate, resulting in the loss of the original stereochemistry at the α-carbon. acs.orgacs.org Subsequent reaction of this achiral intermediate leads to a mixture of enantiomers or epimers. nih.gov The choice of coupling reagents and the reaction conditions significantly influence the extent to which this side reaction occurs. nih.gov

Diverse Reactivity Profiles of the 2-Aminooxazol-5(4H)-one Ring System

The this compound core structure is a versatile heterocyclic scaffold that exhibits a wide range of chemical reactivities. The interplay of the lactone carbonyl group, the endocyclic double bond, the exocyclic amino group, and the ring heteroatoms confers a rich and diverse chemical profile upon this molecule. Its reactivity allows for various transformations, including cycloaddition reactions, interactions with nucleophiles and electrophiles, and molecular rearrangements. These reactions provide pathways to a variety of more complex chemical structures.

The exocyclic amino group at the 2-position significantly influences the electronic properties and reactivity of the oxazolone ring. It can act as a nucleophile, participate in conjugation, and direct the outcome of various chemical transformations. The reactivity of this scaffold can be broadly categorized into several key areas, which are explored in detail below.

Cycloaddition Reactions

The 2-aminooxazolone ring system can participate in cycloaddition reactions, serving as a synthon for the construction of more complex heterocyclic systems. These reactions leverage the diene or dienophile character of the oxazolone ring or its derivatives.

One notable example involves the intermolecular cycloaddition of 4-methyl-2-aminooxazole with dienophiles such as diethyl maleate. This reaction, proceeding at room temperature, leads to the formation of pyridine derivatives. The reaction likely proceeds through a Diels-Alder type mechanism where the aminooxazole acts as the diene component, followed by an elimination step to yield the aromatic pyridine ring.

In a specific study, the reaction of 4-methyl-2-aminooxazole with diethyl maleate afforded two isomeric pyridine products, highlighting the regiochemical aspects of this transformation.

Table 1: Intermolecular Cycloaddition of 4-Methyl-2-aminooxazole with Diethyl Maleate

| Reactant 1 | Reactant 2 | Product(s) | Yield (%) |

|---|---|---|---|

| 4-Methyl-2-aminooxazole | Diethyl maleate | Pyridine derivative 95 | 35 |

Intramolecular cycloadditions have also been explored. For instance, a 2-aminooxazole derivative tethered to an olefinic dienophile can undergo an intramolecular Diels-Alder reaction. Heating an appropriately substituted 2-aminooxazole in toluene in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can induce cyclization to form a tetrahydronaphthyridine system, although in modest yields.

Furthermore, the transformation of 2-aminooxazoles into pyridopyrimidines has been accomplished. This involves a cycloaddition reaction of an oxazole urea (B33335) derivative with an olefin. For example, the reaction of an oxazole urea with acrylonitrile yields a pyridopyrimidine, which can be further hydrolyzed to the corresponding dione.

Reactions with Electrophiles and Nucleophiles

The this compound ring possesses multiple sites susceptible to attack by both electrophiles and nucleophiles. The exocyclic amino group is a primary site for electrophilic attack, while the carbonyl carbon and the C4 position are electrophilic centers that can react with nucleophiles.

Reactivity of the Exocyclic Amino Group:

The primary amino group at the C2 position readily reacts with electrophiles. A prominent example is its condensation with aldehydes to form the corresponding imines (Schiff bases). In the case of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, reaction with a variety of substituted aldehydes leads to the formation of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives nih.gov. This reaction underscores the nucleophilic character of the exocyclic amino group and provides a facile method for derivatization.

Table 2: Condensation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one with Substituted Aldehydes nih.gov

| Aldehyde Substituent | Product Yield (%) |

|---|---|

| 4-Methoxy | 85 |

| 2,4-Dimethoxy | 82 |

| 4-(Benzyloxy) | 78 |

| 4-Hydroxy | 80 |

Ring Opening by Nucleophiles:

The strained lactone ring of this compound is susceptible to nucleophilic attack, primarily at the C5 carbonyl carbon. This leads to ring opening and the formation of α-amino acid derivatives. This reactivity is a hallmark of the broader class of oxazolones. Nucleophiles such as amines can attack the carbonyl group, leading to the formation of amides. For instance, reactions with primary and secondary amines can yield the corresponding N-substituted 2-amino-N-alkyl-acetamide derivatives. This ring-opening reaction is a fundamental transformation of the oxazolone core.

Rearrangement Reactions

The 2-aminooxazolone scaffold can undergo various rearrangement reactions, often induced by thermal or photochemical stimuli, leading to the formation of isomeric structures or different heterocyclic systems.

Photochemical Rearrangements:

The photochemistry of 2-aminooxazole has been investigated, revealing a pathway for skeletal rearrangement. Upon UV irradiation (at 220 nm) in a cryogenic matrix, 2-aminooxazole predominantly rearranges to 3-amino-1-formyl nitrile ylide researchgate.netrsc.org. This transformation is thought to proceed through a C-O ring-opening mechanism following excitation to the S2 state rsc.org. Minor products, such as 3-amino-2-formyl-2H-azirine and tautomeric 2-iminooxazoles, are also observed rsc.org. The nitrile ylide intermediate can photorevert to the starting 2-aminooxazole upon irradiation at a longer wavelength (380 nm) rsc.org. This photochemical reactivity highlights the potential for complex molecular transformations under UV conditions, which may have implications in prebiotic chemistry researchgate.netrsc.org.

While not specific to the 2-amino derivative, the Boulton-Katritzky rearrangement is a well-known thermal rearrangement of certain five-membered heterocyclic systems that could potentially be applicable. This rearrangement typically involves the isomerization of a heterocyclic system via a ring-opened intermediate. For 1,2,4-oxadiazoles, this rearrangement allows for the interconversion of constitutional isomers organic-chemistry.orgnih.govnih.govrsc.org. By analogy, a suitably substituted this compound might undergo a similar thermally or acid/base-catalyzed rearrangement to afford a different heterocyclic scaffold. However, specific examples for the this compound system are not extensively documented.

Computational and Theoretical Investigations of 2 Aminooxazol 5 4h One

Quantum Chemical Calculations for Molecular and Spectroscopic Parameters

Theoretical chemistry provides powerful tools for the detailed characterization of molecular systems. For 2-Aminooxazol-5(4H)-one, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometry, electronic landscape, and spectroscopic signatures with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for investigating the structural and electronic properties of organic molecules, including heterocyclic systems similar to oxazolones. researchgate.netmdpi.com The primary application of DFT in the study of this compound involves geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of the atoms, corresponding to the molecule's most stable structure. scispace.com Functionals such as B3LYP, paired with basis sets like 6-311G(d,p) or 6-311++G**, are commonly employed for this purpose. researchgate.netnih.govnih.gov

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the molecule's chemical reactivity, kinetic stability, and electronic transition properties. scispace.com

Table 1: Parameters Calculated via DFT for this compound

| Parameter | Description |

|---|---|

| Optimized Bond Lengths | The equilibrium distances between bonded atoms (e.g., C=O, N-H, C-N). |

| Optimized Bond Angles | The angles formed between three connected atoms (e.g., O-C-N). |

| Dihedral Angles | The rotational angles between planes of atoms, defining the molecule's conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical stability. |

| Molecular Electrostatic Potential | A map of charge distribution used to predict sites for electrophilic and nucleophilic attack. |

These DFT-derived parameters provide a comprehensive theoretical model of the molecule's ground state. researchgate.net

Ab Initio Methods (e.g., MP2) for Accurate Spectroscopic Constant Determination

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, are often used for more precise energy and spectroscopic constant calculations. Møller-Plesset perturbation theory of the second order (MP2) is a prominent ab initio method used for this purpose.

For the related compound 2-aminooxazole, calculations at the MP2/aug-cc-pVTZ level of theory have been shown to produce spectroscopic constants, such as rotational and quartic centrifugal distortion constants, that are in good agreement with experimental data obtained from microwave spectroscopy. nih.gov This demonstrates the reliability of the MP2 method for accurately predicting the spectroscopic properties of such heterocyclic systems. nih.gov Applying similar ab initio techniques to this compound would yield highly reliable predictions of its vibrational frequencies (for IR and Raman spectra) and other spectroscopic parameters, aiding in its experimental identification and characterization. nih.govnih.gov

Advanced Mechanistic Modeling and Reaction Pathway Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can map out potential reaction pathways, identify key intermediates, and analyze the influence of the reaction environment.

Identification and Characterization of Transition States and Energy Landscapes

Understanding the reactivity of this compound requires the characterization of the energy landscape of its potential reactions. Quantum chemical calculations are used to locate and characterize the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

Computational studies on the photochemistry of the related 2-aminooxazole have successfully used methods like spin-flip time-dependent density functional theory (SF-TDDFT) to explain reaction mechanisms by identifying conical intersections that facilitate specific reaction pathways. rsc.org Similar computational protocols can be applied to map the ground-state and excited-state reactivity of this compound, providing a mechanistic rationale for its chemical transformations.

Computational Analysis of Solvent Effects and Specific Catalysis in Reaction Mechanisms

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these environmental effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium, which is an effective way to study how the polarity of the solvent affects the stability of reactants, products, and transition states.

Furthermore, computational methods can model specific catalysis by including explicit catalyst molecules in the calculation. This allows for the investigation of hydrogen bonding or other non-covalent interactions between the substrate and the catalyst, revealing how the catalyst lowers the activation energy of a reaction. researchgate.net For reactions involving this compound, these models can predict how different solvents or catalysts would alter its reactivity, guiding the selection of optimal experimental conditions. ucm.es

Conformational Flexibility and Tautomeric Equilibria Studies

Molecules like this compound can exist as a mixture of different structural isomers, known as tautomers, which can interconvert. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and understanding the equilibrium between them. researchgate.net

This compound can potentially exist in several tautomeric forms, including the amino-oxo form and various imino-hydroxy forms. DFT and ab initio calculations are used to compute the Gibbs free energies of each possible tautomer. nih.govresearchgate.net The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant species at equilibrium. semanticscholar.org These calculations can be performed both for the gas phase and in various solvents to understand how the environment shifts the tautomeric equilibrium. nih.gov

Table 2: Theoretical Study of Tautomeric Equilibria for this compound

| Tautomer | Structure | Calculated Parameter |

|---|---|---|

| Amino-oxo | This compound | Relative Energy (ΔE) |

| Imino-hydroxy (1) | 2-Imino-2,3-dihydrooxazol-5-ol | Relative Gibbs Free Energy (ΔG) |

| Imino-hydroxy (2) | 2-Imino-2,5-dihydrooxazol-5-ol | Predicted Equilibrium Population (%) |

By quantifying the energy differences between these forms, computational studies provide a clear picture of the tautomeric landscape, which is crucial for interpreting experimental results and predicting the compound's behavior in different chemical contexts.

In Silico Prediction of Reactivity and Structure-Property Relationships

Computational, or in silico, methods are pivotal in modern chemistry for predicting the reactivity and physicochemical properties of molecules, thereby guiding synthetic efforts and elucidating structure-property relationships. For this compound, while specific comprehensive computational studies are not extensively documented in publicly accessible literature, the principles of computational chemistry and studies on analogous heterocyclic systems provide a framework for predicting its behavior. These investigations typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) models to forecast a range of molecular descriptors.

Detailed research findings on closely related oxazolone (B7731731) and thiazolone derivatives form the basis for understanding the potential application of these methods to this compound. For instance, QSAR analyses have been successfully applied to derivatives of 2-aminothiazol-4(5H)-one, a sulfur-containing analogue, to build predictive models for their biological activities nih.gov. Such models correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with observed activities, like enzyme inhibition nih.gov.

Molecular docking, another in silico technique, has been used to investigate the interactions of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives with protein targets, providing insights into their binding modes and potential as therapeutic agents nih.gov. These studies highlight the importance of specific structural features in determining biological function.

For this compound itself, computational approaches can predict key reactivity indicators and molecular properties. These predictions are invaluable for understanding its chemical behavior and for the rational design of new derivatives with desired characteristics.

Predicted Molecular Properties

DFT calculations are a powerful tool for optimizing the geometry of a molecule and predicting a variety of its electronic and structural properties. The following table illustrates the types of molecular properties that can be calculated for this compound and provides hypothetical, yet realistic, values based on computational studies of similar heterocyclic compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.2 eV | Relates to the electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability; lower values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~4.7 eV | Indicates kinetic stability and resistance to electronic excitation. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around O and N atoms | Highlights regions susceptible to electrophilic attack (red/yellow) and nucleophilic attack (blue). |

Reactivity Descriptors

From the fundamental properties calculated above, various reactivity descriptors can be derived to provide a more nuanced understanding of the molecule's chemical behavior. These descriptors help in predicting how this compound will interact with other reagents.

| Descriptor | Formula | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~6.2 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~1.5 | Energy released upon gaining an electron. |

| Global Hardness (η) | (I - A) / 2 | ~2.35 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | ~0.21 | Reciprocal of hardness, indicating greater reactivity. |

| Electronegativity (χ) | (I + A) / 2 | ~3.85 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~3.15 | Quantifies the global electrophilic nature of the molecule. |

These in silico predictions, exemplified by the data in the tables, are crucial for developing a comprehensive understanding of the structure-property relationships of this compound. They can guide the synthesis of new derivatives by predicting how modifications to the core structure will affect their reactivity and potential biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the oxazolone ring would be expected to alter the HOMO and LUMO energy levels, thereby modulating the molecule's reactivity in a predictable manner.

2 Aminooxazol 5 4h One As a Strategic Building Block in Complex Molecular Architectures

Construction of Advanced Heterocyclic Scaffolds

The reactivity of the 2-aminooxazole core allows for its elaboration into a wide array of more complex heterocyclic systems. Through strategic cyclization, ring transformation, and functionalization reactions, this building block provides access to novel chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrimidine (B1678525) and Purine Analogues Utilizing 2-Aminooxazole Intermediates

2-Aminooxazole is a recognized precursor in the synthesis of both pyrimidine and purine analogues, which are of significant interest due to their structural similarity to the nucleobases of DNA and RNA.

In the context of prebiotic chemistry, 2-aminooxazole is a key intermediate in pathways leading to pyrimidine ribonucleotides. nih.govnih.gov The Powner–Sutherland pathway, for instance, demonstrates how 2-aminooxazole, formed from the reaction of glycolaldehyde (B1209225) and cyanamide (B42294), can serve as a precursor for both cytidine and uridine 2′,3′- cyclic phosphates. nih.gov This pathway highlights a divergent synthesis where 2-aminooxazole reacts with glyceraldehyde and cyanoacetylene to form pyrimidine nucleotides, bypassing the need for free ribose and pre-formed nucleobases. nih.gov

Furthermore, the oxazole (B20620) core is instrumental in constructing oxazolo[5,4-d]pyrimidines, which are considered analogues of purines where the imidazole ring is replaced by an oxazole ring (9-oxa-purine analogues). researchgate.netbeilstein-archives.org These compounds have garnered interest for their biological activities, including kinase inhibition and adenosine receptor antagonism. researchgate.net Synthetic approaches to this scaffold typically involve either the elaboration of a functionalized 5-aminooxazole or the cyclodehydration of an acylamino-hydroxypyrimidine. researchgate.net For example, 2-substituted 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones (analogues of guanine) have been prepared from 5-aminooxazole-4-carbonitrile intermediates. researchgate.netbeilstein-archives.org

| Precursor | Reagents/Conditions | Product Class | Significance |

|---|---|---|---|

| 2-Aminooxazole | Glyceraldehyde, Cyanoacetylene | Pyrimidine Ribonucleotides (e.g., Cytidine) | Key intermediate in prebiotic nucleotide synthesis. nih.govnih.gov |

| 5-Aminooxazole-4-carbonitrile | Formamide or other cyclizing agents | Oxazolo[5,4-d]pyrimidines (9-Oxa-purine analogues) | Access to biologically active purine isosteres. researchgate.netbeilstein-archives.org |

| 5-Aminooxazole-4-carboxamide | Orthoesters | 7-Aminooxazolo[5,4-d]pyrimidines | Synthesis of novel purine analogues. nih.gov |

Ring Transformation Reactions to Diverse Heterocycles: Imidazoles, Pyrroles, Pyridazines, and Triazines

The oxazole ring, particularly in its 2-amino substituted form, is susceptible to ring transformation reactions, providing a powerful method for generating other five- and six-membered heterocyclic systems.

Imidazoles, Pyrroles, and Pyridazines: Research has demonstrated the conversion of oxazole derivatives into fused imidazoles, pyrroles, and pyridazines. One synthetic route involves the intramolecular ring transformation of γ-keto-oxazoles, prepared from lithiated 2-methyloxazoles. When these γ-keto-oxazoles are treated with hydrazine hydrate, they undergo cyclization to yield 7,8-dihydroimidazo[1,2-b]pyridazines. researchgate.net In a related transformation, γ-amino-oxazoles, derived from the reduction of the γ-keto-oxazoles, can be cyclized via pyrolysis and dehydration to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net Another study has shown that 5-acetyl-2-aminooxazoles can react with amines to undergo recyclization, yielding a mixture of 2-amino-4(5)-acetylimidazoles and 2-amino-5-acetylpyrimidines.

Triazines: The direct ring transformation of a 2-aminooxazole scaffold into a triazine ring is not a widely documented synthetic strategy in the reviewed literature. While methods exist for synthesizing triazines from other heterocyclic precursors, such as the annulation of a 1,3,5-triazine ring onto 2-amino-1H-imidazoles or the oxidative rearrangement of N-aminopyrazoles, a direct parallel starting from 2-aminooxazoles is not prominently featured. organic-chemistry.org One study noted the interaction of 2-amino-4-aryloxazoles with 1,2,4-triazines in an aza-Diels-Alder reaction, but this leads to the formation of highly substituted pyridines rather than a transformation of the oxazole into a triazine.

Controlled Derivatization and Functionalization Strategies for Novel Oxazole-Based Structures

The 2-aminooxazole scaffold can be chemically modified to introduce a variety of substituents, enabling the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships. These strategies often focus on substitution at the exocyclic amino group or directly on the oxazole ring.

A key strategy involves the N-substitution of the amino group. For instance, a versatile two-step method has been developed for synthesizing N-substituted 4-aryl-2-aminooxazoles. This involves an initial condensation of an α-bromoacetophenone with urea (B33335) to form the N-unsubstituted 2-aminooxazole, followed by a Buchwald–Hartwig cross-coupling reaction with an aryl halide to introduce the N-aryl substituent. organic-chemistry.org This approach overcomes the poor reactivity often observed with N-substituted ureas in direct condensation reactions. organic-chemistry.org

Direct functionalization of the oxazole ring itself provides another avenue for derivatization. Methods for the regioselective functionalization of the oxazole scaffold have been developed using temporary metalation with TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide). researchgate.net This allows for successive metalations and reactions with various electrophiles (e.g., aryl halides, acid chlorides) to yield 2,4,5-trisubstituted oxazoles with high precision. researchgate.net

| Strategy | Reagents/Method | Position(s) Functionalized | Resulting Structure |

|---|---|---|---|

| N-Arylation | Buchwald–Hartwig cross-coupling | Exocyclic Amino Group (N2) | N,4-Diaryl-2-aminooxazoles organic-chemistry.org |

| Regioselective Metalation | TMPMgCl·LiCl or TMPZnCl·LiCl followed by electrophiles | C2, C4, C5 | 2,4,5-Trisubstituted oxazoles researchgate.net |

| Halogenation | Biocatalytic (e.g., Vanadium-dependent haloperoxidases) | C5 | 5-Halo-2-aminothiazoles (analogous principle) ekb.eg |

Integration into Polyheterocyclic Systems such as Quinazoline Derivatives

Quinazolines are a class of fused polyheterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they are prevalent in many biologically active molecules. researchgate.netresearchgate.net However, the use of 2-aminooxazol-5(4H)-one as a direct precursor for the construction of the quinazoline ring system is not a commonly reported synthetic pathway.

Established synthetic routes to quinazolines typically employ ortho-substituted aniline derivatives as starting materials. nih.govresearchgate.net Common strategies include:

The reaction of 2-aminoaryl ketones with a nitrogen source like ammonium (B1175870) acetate. researchgate.net

The cyclization of 2-aminobenzylamines with aldehydes or nitriles. researchgate.net

The condensation of anthranilic acid derivatives with amides or other reagents.

While 2-aminooxazole is a versatile building block for many heterocycles, its direct integration into the quinazoline scaffold appears to be an underexplored area of synthetic chemistry.

Precursors in Fundamental Chemical Biology and Prebiotic Chemistry Studies

Beyond its utility in synthetic organic chemistry, 2-aminooxazole has emerged as a molecule of profound interest in studies concerning the origins of life, where it is recognized as a plausible precursor to essential biological polymers.

Role as a Precursor in Prebiotic Polymerization and Oligomerization Events

2-Aminooxazole is considered a central intermediate in plausible prebiotic pathways that could have led to the formation of RNA, a cornerstone of the "RNA World" hypothesis. mdpi.com Its formation from simple, prebiotically abundant molecules like glycolaldehyde and cyanamide under plausible early Earth conditions lends strong support to its role in chemical evolution. nih.govchim.it

Theoretical and experimental studies have elucidated the reaction network where 2-aminooxazole acts as a bridge to RNA monomers. nih.gov In these pathways, 2-aminooxazole undergoes selective reaction with glyceraldehyde to form pentose (B10789219) aminooxazolines. These intermediates are then poised to react with other prebiotic molecules, such as cyanoacetylene, to construct the pyrimidine ribonucleotide framework. nih.gov

A key aspect of this prebiotic scenario is the differential reactivity of related heterocycles. For instance, 2-aminoimidazole, which can be co-synthesized with 2-aminooxazole, does not react as readily with glyceraldehyde. This selective reactivity allows 2-aminooxazole to be channeled towards nucleotide synthesis, while 2-aminoimidazole remains available for other crucial functions, such as acting as an activating group for the nonenzymatic polymerization of nucleotides. This suggests a sophisticated reaction network on the early Earth where 2-aminooxazole played a specific and critical role in the oligomerization events that may have led to the first informational polymers.

Derivatization to N-Acylamino Acids and Intermediates in Peptide Synthesis

This compound belongs to the family of oxazolones, which are recognized as valuable intermediates in the synthesis of amino acids and peptide derivatives. nih.govmdpi.com The reactivity of the oxazolone (B7731731) ring allows for its use as a template in the stereoselective synthesis of various amino acids and their derivatives. nih.govmdpi.com The general strategy involves the N-acylation of an amino acid, followed by cyclodehydration to form the corresponding oxazol-5(4H)-one. This activated intermediate can then undergo reaction with another amino acid or a nucleophile to form a new peptide bond or an N-acylamino acid.

A common method for the preparation of oxazol-5(4H)-ones involves the treatment of N-acylamino acids with a dehydrating agent. acs.org For instance, a one-pot synthesis method has been developed for oxazol-5(4H)-ones starting from amino acids and carboxylic acids in an aqueous solvent. This process utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent to facilitate both the initial N-acylation of the amino acid and the subsequent cyclodehydration of the resulting N-acylamino acid to yield the oxazolone. acs.orgntu.edu.iq

The resulting oxazol-5(4H)-one is an activated form of the N-acylamino acid and can be employed in peptide synthesis. The carbonyl group at the 5-position is susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a peptide bond and the opening of the oxazolone ring. This reactivity makes oxazolones, including by extension this compound, useful intermediates in the construction of dipeptides and larger peptide chains.

While the general reactivity of oxazolones as precursors to N-acylamino acids and in peptide synthesis is well-established, specific detailed research findings on the derivatization of this compound itself are not extensively documented in the surveyed literature. However, the fundamental chemical principles of oxazolone chemistry provide a strong basis for its potential applications in this field. The table below outlines the general transformation discussed.

| Starting Material | Reagents and Conditions | Intermediate | Product |

| Amino Acid | 1. Carboxylic Acid, DMT-MM 2. N,N-diethylaniline | N-Acylamino Acid | Oxazol-5(4H)-one |

| Oxazol-5(4H)-one | Amino Acid Ester | - | Dipeptide |

Applications in Materials Chemistry as a Precursor

The utility of this compound as a direct precursor in materials chemistry is an area with limited available research. Extensive searches for the application of this specific compound in polymer synthesis or the preparation of functional materials did not yield specific examples of its use.

However, the broader class of oxazole derivatives has been explored in materials science. For instance, polymers containing 1,3,4-oxadiazole (B1194373) units in their main chain have been synthesized and shown to possess high thermal stability. nih.gov The synthesis of these polymers, however, typically involves the polycondensation of dicarboxylic acids with dihydrazides, followed by cyclodehydration, rather than starting from a preformed oxazole or oxazolone monomer.

Similarly, research into conducting polymers has included the chemical oxidative polymerization of related heterocyclic compounds like 2-aminothiazole. mdpi.com This suggests that heterocyclic amines can, in principle, be used as monomers for the synthesis of functional polymers. While 2-aminothiazole is a close structural analog of 2-aminooxazole, direct evidence for the polymerization of this compound was not found. The presence of the reactive oxazolone ring might present challenges or, alternatively, offer opportunities for novel polymerization or modification strategies that have yet to be explored.

Given the current body of literature, the application of this compound as a precursor in materials chemistry appears to be a nascent or underexplored field of research.

Advanced Analytical Techniques for the Characterization and Monitoring of 2 Aminooxazol 5 4h One Reactions

Advanced Spectroscopic Methodologies

Spectroscopy is fundamental to elucidating the structural and electronic properties of 2-aminooxazol-5(4H)-one. High-resolution techniques offer unambiguous confirmation of its molecular framework and functional groups.

Microwave spectroscopy provides exceptionally high-resolution data on the rotational constants of molecules in the gas phase, allowing for precise determination of molecular geometry and vibrational states. Studies on the closely related tautomer, 2-aminooxazole, have been conducted in the 26.6–80 GHz spectral range. nih.govacs.org Analysis of the resulting spectrum allowed for the assignment of a multitude of transitions and the accurate calculation of rotational and quartic centrifugal distortion constants for the four lowest vibrational states. nih.govacs.org

These experimental findings, supported by quantum chemical calculations at the MP2/aug-cc-pVTZ and B3LYP/6-311++G(3df,3pd) levels of theory, reveal that the 2-aminooxazole molecule is nonplanar. nih.govacs.org The amino group is bent approximately 35 degrees out of the oxazole (B20620) plane, leading to a characteristic doubling of microwave transitions due to the inversion of the amino group. nih.govacs.org Such detailed structural information is critical for understanding the intrinsic properties of the oxazole core relevant to this compound.

Table 1: Spectroscopic Data for 2-Aminooxazole from Microwave Spectroscopy

| Parameter | Description | Significance |

|---|---|---|

| Spectral Range | 26.6–80 GHz | The frequency range where rotational transitions were measured. nih.govacs.org |

| Structural Finding | Nonplanar | The amino group is bent 35(5)° out of the oxazole plane. nih.govacs.org |

| Spectral Feature | Transition Doubling | Caused by the inversion of the out-of-plane amino group. nih.govacs.org |

| Computational Models | MP2 & B3LYP | Quantum chemical methods used to augment and confirm experimental results. nih.govacs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. While a complete spectral assignment for the parent this compound is not detailed in the available literature, the application of various NMR experiments on related oxazole derivatives illustrates the methodology for its structural elucidation. d-nb.infonih.gov

¹H NMR: This experiment identifies the chemical environment of protons. For this compound, one would expect to observe distinct signals for the protons of the amino (-NH₂) group and the methylene (B1212753) (-CH₂-) group in the oxazole ring.

¹³C NMR: This technique probes the carbon skeleton. Signals corresponding to the carbonyl carbon (C=O), the imine carbon (C=N), and the methylene carbon (-CH₂-) would provide a fingerprint of the molecule's core structure. For example, in related 1,3,4-oxadiazole (B1194373) derivatives, the two carbons of the oxadiazole ring appear at approximately 169.0 and 157.3 ppm. d-nb.info

2D NMR (HSQC and HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) reveals direct, one-bond correlations between protons and the carbons they are attached to. nih.gov This would definitively link the methylene protons to the methylene carbon in the this compound ring.

Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range correlations, typically over two to three bonds. nih.gov This is critical for connecting the different fragments of the molecule. For instance, an HMBC experiment would show correlations from the methylene protons to the carbonyl carbon and the imine carbon, confirming the ring structure.

Table 2: Expected NMR Correlations for this compound

| Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| ¹H NMR | Identifies proton environments | Signals for -NH₂ and -CH₂- protons. |

| ¹³C NMR | Identifies carbon environments | Signals for C=O, C=N, and -CH₂- carbons. |

| HSQC | Maps direct ¹H-¹³C bonds | Correlation between -CH₂- protons and the C4 carbon. nih.gov |

| HMBC | Maps long-range ¹H-¹³C bonds | Correlations from -CH₂- protons to C5 (carbonyl) and C2 (imine) carbons. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. d-nb.info For this compound (C₃H₄N₂O₂), HRMS would provide a mass measurement with high accuracy (typically to four or more decimal places), confirming its atomic composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation patterns of the molecule, offering additional structural proof. The fragmentation of this compound would likely proceed through characteristic pathways, such as the loss of neutral molecules like carbon monoxide (CO) or the cleavage of the oxazole ring. Analysis of these fragments helps to piece together the original structure. While direct HRMS fragmentation data for the parent compound is limited, studies on related heterocyclic systems like 1,2,3-thiadiazoles demonstrate how fragmentation patterns, such as the loss of N₂, can be used to differentiate isomers and confirm structural features. nih.gov

Table 3: Illustrative HRMS Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₃H₄N₂O₂ | The elemental composition of the compound. |

| Calculated Monoisotopic Mass | 100.0273 u | The theoretical exact mass for the most abundant isotopes. |

| Observed Mass (Hypothetical) | 100.0271 u | An experimental value from HRMS, confirming the elemental formula. |

| Primary Fragmentation | Loss of CO, ring cleavage | Characteristic pathways that provide structural information. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of this compound would display a unique pattern of absorption bands corresponding to the specific bonds within its structure.

Key expected absorptions include the stretching vibrations of the N-H bonds in the primary amine, the strong C=O stretch of the lactone carbonyl group, the C=N stretching of the imine moiety within the ring, and C-O stretching vibrations. uc.eduvscht.cz Studies on a related oxazolidin-5-one intermediate showed a strong carbonyl absorption band at 1778 cm⁻¹, providing a clear marker for this functional group. nih.gov The precise positions of these bands provide a "vibrational fingerprint" that can be used for identification and for monitoring reactions involving changes to these functional groups.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3550–3060 | Medium-Strong |

| Methylene | C-H Stretch | 3000–2850 | Strong |

| Lactone Carbonyl | C=O Stretch | ~1780 | Strong |

| Imine | C=N Stretch | 1690–1640 | Weak-Strong |

| Amine | N-H Bend | 1640–1550 | Medium-Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for both the analytical quantification and preparative isolation of this compound. Depending on the compound's polarity and the nature of the sample matrix, different HPLC modes can be employed.

Normal-Phase HPLC: This mode is suitable for separating less polar compounds. Research on related 5(4H)-oxazolones has utilized normal-phase HPLC with a LiChrosorb-CN or a bare silica (B1680970) column, employing a mobile phase consisting of hexane (B92381) with a small percentage of tert-butanol (B103910). nih.gov This method can be effective for monitoring reactions where there are significant polarity differences between reactants and products.

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode. For oxazolone (B7731731) derivatives, RP-HPLC methods typically use a C18 stationary phase with a mobile phase of acetonitrile (B52724) and water. sielc.comsielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com This technique is highly versatile for purity assessment and can be scaled up for preparative isolation of the pure compound.

Table 5: Typical HPLC Conditions for the Analysis of 5(4H)-Oxazolone Derivatives

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |

|---|---|---|

| Stationary Phase | LiChrosorb-CN or Silica | C18 (Octadecylsilane) |

| Mobile Phase | Hexane with 1.5-5% tert-butanol nih.gov | Acetonitrile and Water sielc.comsielc.com |

| Modifier | N/A | Phosphoric acid or Formic acid sielc.comsielc.com |

| Application | Separation of less polar analogues | Purity assessment, preparative isolation |

In-Situ and Real-Time Reaction Monitoring Techniques, including NMR-based Kinetic Studies

The application of in-situ and real-time monitoring techniques is crucial for understanding the kinetics, mechanisms, and intermediate species involved in the synthesis and subsequent reactions of this compound. Among the various analytical methods available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for these studies due to its non-invasive nature and ability to provide detailed structural information in solution.

Real-time NMR monitoring allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation throughout the course of a chemical transformation. nih.gov This is achieved by acquiring a series of NMR spectra at regular intervals directly from the reaction mixture. acs.org Analysis of the changes in signal integrals over time provides quantitative data on the concentration of each species, from which reaction rates and kinetic parameters can be determined. asahilab.co.jp